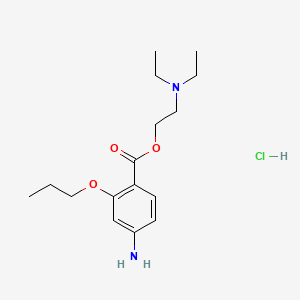

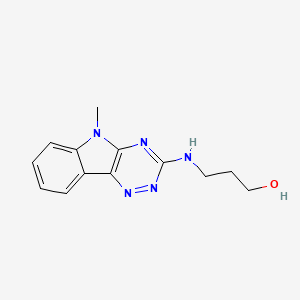

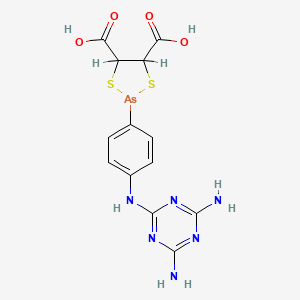

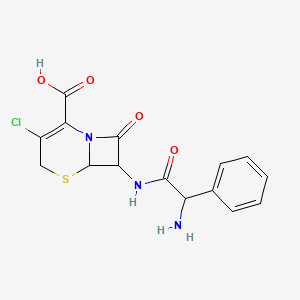

![molecular formula C13H12N2O B1204711 2-[(3-氧代环己-1-烯-1-基)氨基]苯腈 CAS No. 104675-23-2](/img/structure/B1204711.png)

2-[(3-氧代环己-1-烯-1-基)氨基]苯腈

描述

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions that manipulate the molecular structure to achieve the desired product. For example, compounds with similar structural motifs have been synthesized using methods like cycloaddition reactions and modifications of aromatic C-H bonds through catalyzed reactions. These methods demonstrate the versatility and creativity in synthetic chemistry to construct complex molecules (Dong et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often employing techniques such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. This analysis is crucial for understanding the compound's chemical behavior and properties. For instance, the structure of similar compounds has been elucidated to show specific arrangements that influence their reactivity and interactions (Patil et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds showcase a variety of reactivities and transformations, such as cycloaddition reactions and direct cyanation of aromatic C-H bonds. These reactions not only expand the utility of such compounds in synthetic chemistry but also highlight their potential as intermediates in the synthesis of more complex molecules (Dong et al., 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, and solubility, are crucial for their application in various industries. While specific data on 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is not provided, similar compounds' physical properties are studied to determine their suitability for practical applications (Patil et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, is essential for exploiting a compound's full potential. Research into compounds with structural similarities provides valuable insights into these aspects, guiding their application in synthesis, material science, and potentially pharmacology (Dong et al., 2015).

科学研究应用

合成和化学应用

- 2-[(3-氧代环己-1-烯-1-基)氨基]苯腈已被用于合成各种复杂的化学结构。例如,它已被用于基于异恶唑啉的碳环核苷的合成,这对嘌呤核苷的线性构建很重要 (Quadrelli 等,2007)。此外,它还参与生产 HIV-1 逆转录酶抑制剂的关键中间体 (居秀丽,2015)。

抗菌和生物学特性

- 研究表明,2-[(3-氧代环己-1-烯-1-基)氨基]苯腈的衍生物表现出显着的抗菌特性。一项研究重点介绍了从 5-氯-2-羟基苯腈开始合成某些化合物,这些化合物表现出抗菌和抗真菌活性 (Kumar 等,2022)。另一项研究调查了含有苯并咪唑部分的化合物的抗菌活性,其中 4-(5-苯甲酰-1H-苯并咪唑-2-基)-苯腈被用作起始原料 (El-Meguid,2014)。

放射合成和 PET 评估

- 该化合物还已在正电子发射断层扫描 (PET) 成像领域进行了探索。一项研究开发了 (18)F 标记的 2-(1-(3-氟苯基)-2-氧代-5-(嘧啶-2-基)-1,2-二氢吡啶-3-基)苯腈,用于对小鼠大脑中的 AMPA 受体进行成像,显示出良好的大脑摄取 (袁等,2016)。

分子特征和反应性

- 进一步的研究集中在理解 2-[(3-氧代环己-1-烯-1-基)氨基]苯腈衍生物的分子特征和反应性。例如,已经研究了 4-(N,N-二甲基氨基)苯腈(一种相关化合物)的反应性和性质,以了解双重荧光和电荷转移态 (Köhn 和 Hättig,2004)。

在荧光探针和传感中的应用

- 它还被用于开发用于检测活性氧物质和区分特定物质的新型荧光探针,展示了在各种生物和化学应用中的潜力 (Setsukinai 等,2003)。

属性

IUPAC Name |

2-[(3-oxocyclohexen-1-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-9-10-4-1-2-7-13(10)15-11-5-3-6-12(16)8-11/h1-2,4,7-8,15H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMIHVZZMOSHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146644 | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile | |

CAS RN |

104675-23-2 | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-((3-oxo-1-cyclohexen-1-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

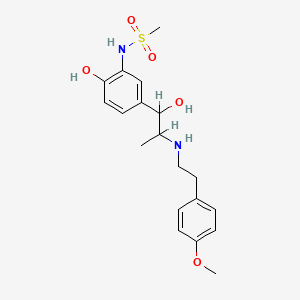

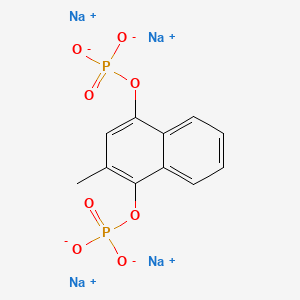

![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)